Pyrazolo[1,5-a]pyrimidin-7-amine, 5-(1-methylethyl)-
Overview
Description
Preparation Methods
The synthesis of pyrazolo[1,5-a]pyrimidin-7-amine, 5-(1-methylethyl)- typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the compound . Industrial production methods often utilize palladium-catalyzed sequential arylation, alkynylation, and SNAr reactions to achieve high yields and purity .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidin-7-amine, 5-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine or nitric acid
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation typically results in the substitution of hydrogen atoms with halogen atoms on the pyrazole or pyrimidine rings .
Scientific Research Applications
Pyrazolo[1,5-a]pyrimidin-7-amine, 5-(1-methylethyl)- has a wide range of scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets and pathways. For instance, it acts as an antagonist to the aryl hydrocarbon receptor, a transcription factor involved in various biological processes . This interaction inhibits the receptor’s activity, leading to downstream effects such as altered gene expression and immune system modulation .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidin-7-amine, 5-(1-methylethyl)- can be compared to other similar compounds such as:
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their substituent groups, which can lead to variations in their chemical properties and applications . The unique structural modifications in pyrazolo[1,5-a]pyrimidin-7-amine, 5-(1-methylethyl)- provide it with distinct photophysical properties and potential for diverse applications .
Properties
IUPAC Name |
5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c1-6(2)7-5-8(10)13-9(12-7)3-4-11-13/h3-6H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNIMQXHJORUSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=NN2C(=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90575176 | |
Record name | 5-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90575176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93669-75-1 | |
Record name | 5-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90575176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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